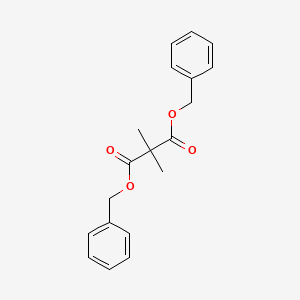

Dibenzyl dimethylpropanedioate

Description

Contextualization within Malonate Diester Chemistry

The chemistry of malonic esters is a cornerstone of organic synthesis, primarily due to the reactivity of the α-carbon. In a typical malonic ester, such as diethyl malonate, the methylene (B1212753) (CH₂) group is flanked by two electron-withdrawing carbonyl groups, rendering the α-protons significantly acidic (pKa ≈ 13). libretexts.org This acidity allows for easy deprotonation by a moderately strong base, like sodium ethoxide, to form a resonance-stabilized enolate. libretexts.org

This enolate is a potent nucleophile and is central to the classic malonic ester synthesis , a versatile method for preparing substituted carboxylic acids. libretexts.orgwikipedia.org The synthesis involves the alkylation of the enolate with an alkyl halide via an SN2 reaction. libretexts.orglibretexts.org A significant aspect of this reaction is the potential for dialkylation, where a second alkyl group is introduced by repeating the deprotonation and alkylation sequence before the final hydrolysis and decarboxylation steps. wikipedia.orgchemeurope.com

Dibenzyl 2,2-dimethylpropanedioate is a direct product of such an exhaustive dialkylation process, specifically the dimethylation of a dibenzyl malonate precursor. Crucially, as a 2,2-disubstituted or α,α-dialkylated malonate, it lacks the acidic α-protons that define the reactivity of its parent compounds. nrochemistry.com This structural feature renders it inert to further deprotonation and alkylation at the α-carbon under standard malonic ester synthesis conditions. Its chemistry is therefore dominated by the reactivity of its ester functional groups. The presence of benzyl (B1604629) esters, in particular, is synthetically significant as they can be selectively cleaved under mild conditions via catalytic hydrogenolysis, a common protecting group strategy in multi-step organic synthesis.

Academic Significance and Contemporary Research Trajectories

While specific research focusing exclusively on Dibenzyl 2,2-dimethylpropanedioate is limited, its structural class—α,α-dialkylmalonates—is of considerable academic interest. These molecules are recognized as valuable building blocks because they contain a quaternary carbon center, a structural motif found in many complex natural products and pharmaceuticals. nih.gov

Contemporary research in this area is heavily focused on the development of efficient and stereoselective methods for synthesizing chiral α,α-dialkylmalonates. nih.govfrontiersin.orgresearchgate.net The construction of a chiral quaternary carbon is a significant challenge in organic synthesis. Recent studies have demonstrated successful approaches using techniques like enantioselective phase-transfer catalysis for the α-alkylation of monosubstituted malonates to produce chiral α,α-dialkylmalonates in high yield and with excellent enantioselectivity. nih.govfrontiersin.orgresearchgate.net Although Dibenzyl 2,2-dimethylpropanedioate itself is achiral, the synthetic strategies developed for its chiral analogues are at the forefront of modern organic chemistry.

The academic significance of disubstituted malonates also extends to their application as precursors for other synthetically useful intermediates. Research has shown that disubstituted malonates can be converted into reactive keten acetals through alkali-metal reduction. rsc.org Furthermore, related alkylidene malonates are employed in Lewis acid-catalyzed intramolecular ene reactions to create substituted five-membered rings with high diastereoselectivity. tandfonline.com In a different context, a patent has described the use of complex malonate derivatives, structurally related to the target compound, as stabilizers for organic materials, suggesting a potential application in polymer science. google.com

Scope and Research Imperatives Pertaining to Dibenzyl Dimethylpropanedioate

The unique structure of Dibenzyl 2,2-dimethylpropanedioate suggests several imperatives for future research.

Advanced Synthetic Methods: A primary research goal is the development of novel, efficient synthetic routes to Dibenzyl 2,2-dimethylpropanedioate and its derivatives. Exploring modern catalytic methods to control the dialkylation of dibenzyl malonate could provide more selective and sustainable pathways compared to classical approaches.

Applications as a Synthetic Building Block: There is significant scope to explore its utility as a precursor for molecules containing the gem-dimethyl motif, which is a common feature in synthetic targets. The selective hydrogenolysis of the benzyl esters would unmask the corresponding dicarboxylic acid, which could then undergo further transformations such as reduction to yield 2,2-dimethyl-1,3-propanediol, a widely used monomer and synthetic intermediate.

Materials Science Exploration: Inspired by patent literature, a systematic investigation into the properties of Dibenzyl 2,2-dimethylpropanedioate as a polymer additive is warranted. google.com Its bulky benzyl groups and stable quaternary center could impart desirable characteristics, such as enhanced thermal stability or plasticizing effects, to various polymers.

Comparative Reactivity Studies: Future research should include direct comparisons of the reactivity and physical properties of dibenzyl esters like Dibenzyl 2,2-dimethylpropanedioate against their more common diethyl and dimethyl counterparts. nih.govwikipedia.org Such studies would provide valuable data for chemists to select the appropriate malonate building block for a specific synthetic design or material application.

Structure

3D Structure

Properties

CAS No. |

57772-82-4 |

|---|---|

Molecular Formula |

C19H20O4 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

dibenzyl 2,2-dimethylpropanedioate |

InChI |

InChI=1S/C19H20O4/c1-19(2,17(20)22-13-15-9-5-3-6-10-15)18(21)23-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |

InChI Key |

GIXKTDVKKWZNOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Dibenzyl Dimethylpropanedioate and Analogues

Established Synthetic Pathways for Malonate Diesters

The synthesis of malonate diesters, a cornerstone of organic chemistry, relies on several robust and well-documented methods. These pathways provide the foundational knowledge for approaching the synthesis of more complex structures like dibenzyl dimethylpropanedioate.

Esterification Routes for Propanedioic Acid Derivatives

Direct esterification of propanedioic acid and its substituted analogues with alcohols is a fundamental approach to producing malonate diesters. This acid-catalyzed reaction, typically employing a strong acid like sulfuric acid, drives the formation of the ester by removing water, often through azeotropic distillation. For instance, the synthesis of dimethyl 2,2-dimethylmalonate involves the esterification of 2,2-dimethylmalonic acid with methanol (B129727). google.com A patented method describes the oxidation of 2,2-dimethyl-1,3-propanediol to 2,2-dimethylmalonic acid, which is then esterified using a Lewis acid catalyst and an alkane as a water-carrying agent. google.com

The efficiency of esterification can be influenced by the choice of catalyst and reaction conditions. While traditional methods use mineral acids, research into more environmentally benign and reusable catalysts is ongoing. Boric acid has been shown to catalyze the monoesterification of malonic acid, offering a degree of selectivity. researchgate.net For the synthesis of benzyl (B1604629) esters, various catalysts have been developed to promote the dehydrative condensation of carboxylic acids with benzyl alcohol. organic-chemistry.org

A notable challenge in the esterification of substituted malonic acids is the potential for decarboxylation at elevated temperatures. Therefore, careful control of reaction parameters is crucial to maximize the yield of the desired diester.

Exploration of Carbonylation and Other Building Block Strategies

Carbonylation reactions, which involve the introduction of a carbonyl group into a molecule, present an alternative and powerful strategy for the synthesis of malonate diesters. These methods often utilize carbon monoxide as a C1 synthon in the presence of a transition metal catalyst. mdpi.com For example, dimethyl malonate can be synthesized by the carbonylation of dimethoxymethane. wikipedia.org

A novel approach involves the carbonylation of methyl chloroacetate (B1199739) catalyzed by a cobalt complex, Na[Co(CO)4], to produce dimethyl malonate. researchgate.net This reaction proceeds under relatively mild conditions and demonstrates the potential of carbonylation for constructing the malonate backbone. While direct carbonylation to form this compound is not explicitly detailed in the literature, the principles of these reactions suggest that a suitably substituted precursor could potentially be carbonylated to yield the target molecule.

Other building block strategies involve the use of reagents like Meldrum's acid (isopropylidene malonate), which can undergo various transformations, including acylation followed by alcoholysis with benzyl alcohol to yield β-keto esters. researchgate.net

Direct Synthesis Approaches to this compound

While a direct, one-pot synthesis of this compound is not prominently featured in the literature, a combination of established reactions provides a clear pathway to its formation. These approaches typically involve the sequential or convergent synthesis of the target molecule.

Alkylation and Subsequent Esterification Reactions

A logical and versatile approach to this compound involves the alkylation of a malonic ester precursor followed by esterification or transesterification. The malonic ester synthesis is a classic method for forming C-C bonds at the α-carbon of the malonate. google.com

To synthesize the dimethylpropanedioate core, a malonic ester can be dialkylated using a methyl halide, such as methyl iodide. For instance, the reaction of dibenzyl malonate with methyl iodide in the presence of a suitable base would be expected to yield this compound. One study demonstrated the methylation of an adduct of dibenzyl malonate using methyl iodide and a base. jst.go.jp

Alternatively, one could start with dimethylmalonic acid and perform a direct esterification with benzyl alcohol. This route benefits from the commercial availability of dimethylmalonic acid. lookchem.com The challenge, as mentioned earlier, lies in optimizing the esterification conditions to avoid decarboxylation.

| Starting Material | Reagents | Product | Key Considerations |

| Dibenzyl malonate | Methyl iodide, Base | This compound | Selection of a non-nucleophilic base to avoid side reactions. |

| 2,2-Dimethylmalonic acid | Benzyl alcohol, Acid catalyst | This compound | Catalyst choice and temperature control to prevent decarboxylation. |

Transesterification Protocols for Benzyl Ester Formation

Transesterification, the exchange of the alcohol portion of an ester, is a highly effective method for synthesizing benzyl esters from other alkyl esters. This method is particularly useful when the corresponding dialkyl malonate is readily available.

Several studies have focused on the transesterification of dimethyl malonate (DMM) or diethyl malonate (DEM) with benzyl alcohol to produce dibenzyl malonate (DBM). niscpr.res.inniscair.res.inresearchgate.net These reactions are often catalyzed by solid acids, which offer advantages in terms of separation and reusability. nih.gov

A plausible route to this compound would be the transesterification of dimethyl 2,2-dimethylmalonate with benzyl alcohol. This reaction would directly convert the methyl esters to benzyl esters, yielding the target compound. The conditions for such a reaction can be inferred from the successful transesterification of similar substrates.

Catalyst Design and Performance in this compound Synthesis

The choice of catalyst is paramount in directing the efficiency and selectivity of the synthetic routes to this compound and its analogues. Both homogeneous and heterogeneous catalysts have been employed in the key reaction steps.

In esterification reactions, traditional acid catalysts like sulfuric acid are effective but can lead to difficulties in product purification and catalyst recovery. Modern approaches favor solid acid catalysts, such as sulfated metal-incorporated MCM-48, which have shown high activity and reusability in the esterification of benzyl alcohol. nih.gov For the synthesis of benzyl esters, 2,2'-biphenol-derived phosphoric acid catalysts have also been reported to promote dehydrative esterification under mild conditions. organic-chemistry.org

For transesterification reactions, modified zirconia and ceria-based solid acids have demonstrated excellent catalytic activity. niscpr.res.inniscair.res.inresearchgate.net For example, a study on the transesterification of diethyl malonate with benzyl alcohol using modified zirconia catalysts showed that sulfated zirconia (SZ) gave a high yield of dibenzyl malonate. researchgate.net The reaction conditions were optimized for temperature, catalyst weight, and molar ratio of reactants.

The following table summarizes the performance of various catalysts in the transesterification of malonate esters with benzyl alcohol, providing a valuable reference for the potential synthesis of this compound.

| Catalyst | Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Sulphated Ceria-Zirconia (SCZ) | Dimethyl Malonate | Dibenzyl Malonate | 140 °C, 3 h, DMM:BA = 1:5 | 88 | niscpr.res.inniscair.res.in |

| Sulphated Zirconia (SZ) | Diethyl Malonate | Dibenzyl Malonate | 120 °C, 5 h, DEM:BA = 1:3 | 88 (total transester) | researchgate.net |

| 10% Mo(VI)/ZrO2 (MZ) | Diethyl Malonate | Dibenzyl Malonate | 160 °C, 6 h, DEM:BA = 1:3 | ~75 (total transester) | researchgate.net |

| 10% W(VI)/ZrO2 (WZ) | Diethyl Malonate | Dibenzyl Malonate | 160 °C, 6 h, DEM:BA = 1:3 | ~65 (total transester) | researchgate.net |

The data indicates that solid acid catalysts, particularly those based on sulfated metal oxides, are highly effective for the synthesis of dibenzyl malonates via transesterification. These findings suggest that a similar catalytic system would be highly applicable to the synthesis of this compound from dimethyl 2,2-dimethylmalonate and benzyl alcohol.

Transition Metal-Catalyzed Transformations (e.g., palladium-catalyzed allylic substitution for related malonates)

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the formation of carbon-carbon bonds in the synthesis of malonate derivatives. The palladium-catalyzed allylic alkylation (Pd-AAA) of malonates is a powerful and versatile method for introducing alkyl groups, including benzyl moieties, onto the malonate backbone. acs.org This reaction typically involves the reaction of an allylic substrate, such as an allylic acetate (B1210297), with a malonate nucleophile in the presence of a palladium catalyst and a ligand. mdpi.comscielo.br

The enantioselectivity of the Pd-AAA is a critical aspect, especially in the synthesis of chiral molecules. The choice of chiral ligand is paramount in controlling the stereochemical outcome of the reaction. A wide variety of chiral ligands, including those based on phosphines, oxazolines, and hydrazones, have been developed and successfully employed in the asymmetric Pd-AAA of malonates. acs.orgnih.gov For instance, the use of chiral bis(oxazoline) ligands has been shown to afford high enantiomeric excess (ee) in the allylic alkylation of 1,3-diphenyl-2-propen-1-yl acetate with dimethyl malonate. mdpi.comacs.org

The reaction conditions, including the choice of solvent and base, also play a significant role in the efficiency and selectivity of the transformation. Dichloromethane is a commonly used solvent, and bases such as N,O-bis(trimethylsilyl)acetamide (BSA) in the presence of a catalytic amount of potassium acetate (KOAc) are often employed. mdpi.com

| Ligand | Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Heteroarylidene malonate-type bis(oxazoline) | [Pd(η³-C₃H₅)Cl]₂ / BSA / KOAc | 1,3-diphenyl-2-propen-1-yl acetate | up to 96% | mdpi.com |

| Chalcogen-containing oxazolines | [Pd(η³-C₃H₅)Cl]₂ / Cs₂CO₃ | rac-1,3-diphenyl-2-propenyl acetate | up to 91% | scielo.br |

| Dihydroxy bis(oxazoline) | [Pd(π-allyl)Cl]₂ | rac-1,3-diphenyl-2-propenyl esters | up to 92% (S)-product | acs.org |

| 2-(Diphenylphosphino)benzaldehyde SAMP hydrazone | - | 1,3-diphenyl-2-propenyl acetate | High | nih.gov |

Organocatalytic Systems for Asymmetric Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for the asymmetric synthesis of complex molecules, including substituted malonates. This approach utilizes small organic molecules as catalysts, which are often less toxic and more environmentally benign than their metal counterparts. For the synthesis of chiral malonate derivatives, organocatalytic strategies often focus on the enantioselective conjugate addition of malonates to various electrophiles.

Bifunctional organocatalysts, such as those incorporating a thiourea (B124793) or squaramide moiety alongside a tertiary amine (often derived from Cinchona alkaloids), have proven to be particularly effective. beilstein-journals.org These catalysts can activate both the nucleophile (malonate) and the electrophile (e.g., an enone or nitroalkene) through hydrogen bonding and Brønsted base catalysis, respectively, thereby controlling the stereochemical outcome of the reaction. beilstein-journals.orgresearchgate.net

The Michael addition of malonates to unsaturated 1,4-diketones, catalyzed by thiourea and squaramide derivatives of Cinchona alkaloids, can produce the corresponding adducts in high yields (up to 98%) and enantioselectivities (up to 93% ee). beilstein-journals.org Similarly, the conjugate addition of malonates to β,β-disubstituted β-trifluoromethyl enones has been achieved with high enantioselectivity using bifunctional tertiary amine–thiourea catalysts, although this reaction may require high pressure to proceed efficiently. acs.org

| Catalyst Type | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Thiourea and squaramide derivatives of Cinchona alkaloids | Michael Addition | Malonates and unsaturated 1,4-diketones | Yields up to 98%, ee up to 93% | beilstein-journals.org |

| Bifunctional tertiary amine–thioureas | Michael Addition | Malonates and β,β-disubstituted β-trifluoromethyl enones | High yields and ee up to 95% under high pressure | acs.org |

| Takemoto catalyst (a thiourea derivative) | Nitroso Aldol Reaction | α-substituted malonamates and nitrosobenzene | Yields up to 90%, ee up to 90% | beilstein-journals.org |

| Bifunctional organocatalysts | Conjugate Addition | Malonates and nitroolefins | Efficient route to chiral β-substituted GABA derivatives, can be performed in brine | researchgate.net |

Innovations in Green Synthetic Chemistry for Malonate Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for malonate derivatives. These innovations aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One area of focus is the use of more environmentally friendly reaction media. For instance, the asymmetric organocatalyzed addition of malonates to nitroalkenes has been successfully carried out in brine, offering a greener alternative to traditional organic solvents. researchgate.net Solvent-free reaction conditions represent another significant advancement. The alkylation of dimethyl malonate with benzyl alcohols has been achieved under solvent-free conditions, simplifying the reaction workup and reducing solvent waste. researchgate.net

The development of more sustainable methods for preparing key intermediates is also crucial. A practical, large-scale synthesis of mono-esters of malonic acid has been developed using a selective monohydrolysis reaction that employs water, a small amount of a volatile co-solvent, and inexpensive reagents, generating no hazardous by-products. jst.go.jp Furthermore, the use of mono-substituted malonic acid half oxyesters (SMAHOs) as pronucleophiles in decarboxylative processes is considered a greener methodology as it can proceed under mild conditions with substoichiometric amounts of a weak base. researchgate.netnih.gov

| Innovation | Description | Example | Reference |

|---|---|---|---|

| Greener Solvents | Utilizing environmentally benign solvents to reduce pollution. | Asymmetric organocatalyzed addition of malonates to nitroalkenes in brine. | researchgate.net |

| Solvent-Free Reactions | Conducting reactions without a solvent to minimize waste and simplify purification. | Alkylation of dimethyl malonate with benzyl alcohols. | researchgate.net |

| Eco-compatible Synthesis of Intermediates | Developing sustainable methods for preparing starting materials and key intermediates. | Practical large-scale synthesis of monomethyl and monoethyl malonate via selective monohydrolysis in water with a co-solvent. | jst.go.jp |

| Use of Greener Reagents | Employing less hazardous and more efficient reagents. | Substituted malonic acid half oxyesters (SMAHOs) as pronucleophiles in decarboxylative reactions. | researchgate.netnih.gov |

Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Dimethyl malonate |

| 1,3-diphenyl-2-propen-1-yl acetate |

| rac-1,3-diphenyl-2-propenyl acetate |

| rac-1,3-diphenyl-2-propenyl esters |

| N,O-bis(trimethylsilyl)acetamide (BSA) |

| Potassium acetate (KOAc) |

| Cesium carbonate (Cs₂CO₃) |

| 2-(Diphenylphosphino)benzaldehyde SAMP hydrazone |

| β-trifluoromethyl enones |

| Nitroalkenes |

| Unsaturated 1,4-diketones |

| α-substituted malonamates |

| Nitrosobenzene |

| Benzyl alcohols |

| Monomethyl malonate |

| Monoethyl malonate |

| Substituted malonic acid half oxyesters (SMAHOs) |

Mechanistic Insights into the Chemical Reactivity of Dibenzyl Dimethylpropanedioate

Investigations of the Active Methylene (B1212753) Group Reactivity

A central feature of classical malonic ester chemistry is the reactivity of the active methylene group—the CH₂ group flanked by two electron-withdrawing carbonyls. The protons on this carbon are acidic (pKa ≈ 13 in DMSO) and readily removed by a base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile, serving as the key intermediate in a wide array of carbon-carbon bond-forming reactions.

However, in the case of dibenzyl dimethylpropanedioate , the α-carbon is a quaternary center, bonded to two methyl groups and two carboxylate groups. It possesses no α-protons. The absence of this active methylene group renders the compound inert to the entire class of reactions that rely on the formation of a malonate enolate. The following sections explore this non-reactivity in the context of canonical malonic ester reactions.

Alkylation of malonic esters is a cornerstone of organic synthesis, enabling the formation of substituted acetic acids. The mechanism involves two sequential steps: (1) deprotonation of the active methylene group by a suitable base (e.g., sodium ethoxide) to generate the nucleophilic enolate, and (2) a subsequent Sₙ2 reaction between the enolate and an alkyl halide.

For this compound, the initial and obligatory deprotonation step is mechanistically impossible. Without acidic α-protons, a base cannot generate the required enolate nucleophile. Consequently, this compound does not undergo alkylation at the α-carbon under standard malonic ester synthesis conditions. This lack of reactivity is a direct consequence of its fully substituted α-carbon.

The table below contrasts the reactivity of a standard malonic ester with that of this compound in a typical alkylation scenario.

| Feature | Dibenzyl Propanedioate (with Active Methylene) | This compound (No Active Methylene) |

|---|---|---|

| Reactant Structure | Contains an α-CH₂ group | Contains a quaternary α-C(CH₃)₂ group |

| Reaction with Base (e.g., NaOEt) | Rapid deprotonation to form a stable enolate | No reaction at the α-carbon |

| Reaction with Alkyl Halide (e.g., CH₃I) | Nucleophilic attack by the enolate yields the mono-alkylated product | No reaction. Starting materials are recovered. |

| Overall Outcome | C-C bond formation at the α-carbon | Inert to α-alkylation |

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, typically catalyzed by a weak base like an amine. The reaction proceeds through the formation of a carbanion from the active methylene compound, which then attacks the electrophilic carbonyl carbon. This is followed by dehydration to yield an α,β-unsaturated product.

The participation of this compound in Knoevenagel condensations is precluded by its structure. The reaction is contingent upon the initial formation of a nucleophilic carbanion at the α-position. As this compound lacks the necessary acidic protons, it cannot be deprotonated to initiate the condensation cascade. Therefore, when subjected to Knoevenagel conditions in the presence of a carbonyl compound, no reaction occurs at the α-carbon.

| Parameter | Dibenzyl Propanedioate (Reactive Substrate) | This compound (Non-Reactive Substrate) |

|---|---|---|

| Required Intermediate | Resonance-stabilized enolate/carbanion | Cannot be formed due to lack of α-protons |

| Reaction with Benzaldehyde (and base catalyst) | Forms dibenzyl benzylidenepropanedioate via condensation and dehydration | No reaction. Starting materials are recovered unchanged. |

| Mechanistic Role | Acts as the nucleophile precursor | Cannot function as a nucleophile precursor |

| Product Type | α,β-Unsaturated dicarbonyl compound | No product formed |

In a Michael reaction, a soft nucleophile, known as a Michael donor, performs a 1,4-conjugate addition to an α,β-unsaturated carbonyl compound, the Michael acceptor. The enolates derived from malonic esters like dimethyl propanedioate or dibenzyl propanedioate are exemplary Michael donors.

This compound cannot function as a Michael donor. The formation of the requisite nucleophilic enolate via deprotonation is not possible. Therefore, it will not add to Michael acceptors such as methyl vinyl ketone or acrylonitrile (B1666552) under base-catalyzed conditions. Its structural rigidity at the α-carbon prevents its participation in this powerful C-C bond-forming reaction, highlighting a significant point of divergence from standard malonate chemistry.

The table below illustrates a typical Michael reaction and clarifies the non-participation of this compound.

| Component | Dimethyl Propanedioate (as an example Michael Donor) | This compound |

|---|---|---|

| Role in Michael Reaction | Acts as an effective Michael donor | Cannot act as a Michael donor |

| Reaction with Methyl Acrylate (Michael Acceptor) | Under basic conditions, adds to the β-carbon of methyl acrylate | No conjugate addition occurs |

| Key Mechanistic Step | Base-catalyzed formation of the malonate enolate | Enolate formation at the α-carbon is impossible |

| Result | Formation of a 1,1,3-propanetricarboxylate derivative | No reaction |

Reactivity of the Ester Functional Groups

While the α-carbon of this compound is unreactive, the two benzyl (B1604629) ester functionalities provide primary sites for chemical transformation. The carbonyl carbons of the ester groups are electrophilic and susceptible to nucleophilic acyl substitution. The principal reactions involving these groups are transesterification and hydrolysis.

Transesterification is the process of exchanging the alcohol-derived group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. In the case of this compound, reaction with a simple alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalyst will lead to the displacement of benzyl alcohol and the formation of a new dialkyl dimethylpropanedioate.

Acid-Catalyzed Mechanism: The reaction is initiated by protonation of the ester's carbonyl oxygen, which activates it toward nucleophilic attack by the incoming alcohol. A tetrahedral intermediate is formed, which then collapses by eliminating benzyl alcohol to yield the new ester.

Base-Catalyzed Mechanism: A strong base (e.g., sodium methoxide) deprotonates the incoming alcohol to generate a potent nucleophile (e.g., methoxide (B1231860) ion). This alkoxide attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that subsequently expels the benzyloxide leaving group.

The reaction is an equilibrium process. To drive it to completion, a large excess of the new, typically lower-boiling, alcohol is used.

| Condition | Reagent | Catalyst | Products | Driving Force |

|---|---|---|---|---|

| Acidic | Methanol (excess) | H₂SO₄ (catalytic) | Dimethyl dimethylpropanedioate + Benzyl alcohol | Large excess of methanol (Le Châtelier's principle) |

| Basic | Ethanol (excess) | Sodium Ethoxide (NaOEt) | Diethyl dimethylpropanedioate + Benzyl alcohol | Large excess of ethanol |

Hydrolysis of the ester groups in this compound cleaves the molecule to yield dimethylpropanedioic acid (or its carboxylate salt) and benzyl alcohol. This transformation can be achieved under either basic or acidic conditions, with distinct mechanisms.

Base-Mediated Hydrolysis (Saponification): This is an effectively irreversible process involving a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate collapses to expel the benzyloxide ion. A rapid, irreversible acid-base reaction between the initially formed carboxylic acid and the benzyloxide (or another equivalent of hydroxide) drives the reaction to completion, ultimately yielding the dicarboxylate salt. Acidic workup is required to protonate the salt to the free diacid.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The mechanism is the reverse of Fischer esterification. The carbonyl oxygen is protonated by a strong acid (e.g., H₂SO₄), activating the carbonyl carbon for attack by water. The subsequent collapse of the tetrahedral intermediate eliminates benzyl alcohol. The reaction must be performed with an excess of water to shift the equilibrium toward the products.

| Condition | Mechanism Type | Key Nucleophile | Initial Products | Reversibility |

|---|---|---|---|---|

| Aqueous NaOH, Heat | Saponification (Nucleophilic Acyl Substitution) | Hydroxide ion (⁻OH) | Dimethylpropanedioate disodium (B8443419) salt + Benzyl alcohol | Effectively irreversible |

| Aqueous H₂SO₄, Heat | Acid-Catalyzed Hydrolysis | Water (H₂O) | Dimethylpropanedioic acid + Benzyl alcohol | Reversible |

Elucidation of Specific Reaction Pathways

The chemical reactivity of dibenzyl malonate is primarily centered on the active methylene group (—CH₂—) positioned between the two electron-withdrawing carbonyl functionalities of the ester groups. This structural arrangement significantly increases the acidity of the α-hydrogens, making them susceptible to removal by a base. The resulting carbanion, an enolate, is the key reactive intermediate that participates in a variety of carbon-carbon bond-forming reactions.

Key reaction pathways for dibenzyl malonate include:

Malonic Ester Synthesis: Alkylation of the enolate with alkyl halides, followed by hydrolysis and decarboxylation to produce substituted acetic acids. wikipedia.orgchemistrylearner.com

Knoevenagel Condensation: A reaction with aldehydes or ketones, catalyzed by a weak base, leading to the formation of α,β-unsaturated compounds. wikipedia.org

Michael Addition: The 1,4-conjugate addition of the enolate to α,β-unsaturated carbonyl compounds. nih.gov

Transesterification: The exchange of the benzyl groups with other alcohols, which can be catalyzed by acids or bases. niscpr.res.in

Reaction Kinetics and Thermodynamic Profiles

Thermodynamic Profile:

The most critical thermodynamic value for understanding the reactivity of dibenzyl malonate is the acidity of its α-hydrogens, represented by the pKa value. The two adjacent carbonyl groups effectively stabilize the conjugate base (the enolate) through resonance, making the α-hydrogens significantly more acidic than those in simple esters. While the experimentally determined pKa for dibenzyl malonate is not widely reported, it is expected to be very similar to that of diethyl malonate (pKa ≈ 13) and other related active methylene compounds. A lower pKa value indicates a more stable conjugate base and a greater propensity to form the enolate under basic conditions. masterorganicchemistry.comlibretexts.org

| Compound | pKa | Reference |

|---|---|---|

| Dibenzyl malonate (Predicted) | 11.65 | chemicalbook.com |

| Diethyl malonate | ~13 | masterorganicchemistry.comlibretexts.org |

| Ethyl acetoacetate | ~11 | masterorganicchemistry.com |

| Malononitrile | 11.2 | |

| Acetone (for comparison) | ~20 |

Reaction Kinetics:

Kinetic studies provide insight into reaction rates and the factors that influence them. In the transesterification of diethyl malonate with benzyl alcohol to produce dibenzyl malonate, catalyzed by sulfated zirconia (SZ), the reaction follows a pseudo-first-order dependence on the concentration of the malonic ester. The activation energy (Eₐ) for the formation of dibenzyl malonate in this system was found to be lower than that for the mono-ester intermediate (benzyl ethyl malonate), suggesting that the formation of the diester is favored at higher temperatures.

In other reactions, such as the Michael addition of dibenzyl malonate to cyclohexenone, kinetic data show that the reaction can be first order with respect to the catalyst concentration, indicating the catalyst's direct involvement in the rate-determining step. nih.gov

| Reaction | Catalyst | Activation Energy (Eₐ) | Kinetic Model | Reference |

|---|---|---|---|---|

| Diethyl malonate + Benzyl alcohol → Dibenzyl malonate | Sulfated Zirconia (SZ) | 45 kJ/mol | Eley-Rideal | researchgate.net |

| Dimethyl malonate + Benzyl alcohol → Dibenzyl malonate | Sulphated-Ceria-Zirconia (SCZ) | Not specified | - | niscpr.res.in |

Identification and Characterization of Reactive Intermediates

The chemical transformations of dibenzyl malonate proceed through short-lived, high-energy species known as reactive intermediates. The identification and characterization of these intermediates are fundamental to understanding the reaction mechanism.

The Enolate Ion:

The principal reactive intermediate in the chemistry of dibenzyl malonate is the enolate ion . wikipedia.orglibretexts.org It is formed by the deprotonation of the α-carbon by a base. The negative charge of the resulting carbanion is not localized on the carbon atom but is delocalized across the oxygen atoms of the adjacent carbonyl groups through resonance. masterorganicchemistry.com

This resonance stabilization is the reason for the enhanced acidity of the α-hydrogens and the relative stability of the enolate intermediate. The enolate is a potent nucleophile and readily attacks electrophiles at the α-carbon, forming a new carbon-carbon bond. This is the fundamental step in reactions like the malonic ester synthesis and Michael additions. masterorganicchemistry.comorganicchemistrytutor.com

Other Intermediates:

Depending on the specific reaction pathway and catalysts used, other intermediates can be involved:

Titanium Enolates: In reactions promoted by Lewis acids like titanium tetrachloride (TiCl₄), a titanium enolate complex is formed. In these species, the enolate is coordinated to the titanium center, which modifies its reactivity and can influence the stereochemical outcome of the reaction. researchgate.net

Iminium Ions: In certain organocatalyzed Knoevenagel condensations using a primary or secondary amine catalyst (like piperidine), the catalyst may first react with the aldehyde or ketone to form an electrophilic iminium ion. This intermediate is then attacked by the malonate enolate. organic-chemistry.org

Aldol Adducts: In the Knoevenagel condensation, the initial nucleophilic attack of the enolate on the carbonyl group forms an aldol-type addition product. This intermediate is typically unstable and rapidly undergoes elimination of a water molecule to yield the final α,β-unsaturated product. wikipedia.orgresearchgate.net

The characterization of these transient species often requires specialized spectroscopic techniques or is inferred from kinetic data and the final product structures.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei. For dibenzyl dimethylpropanedioate, ¹H and ¹³C NMR are fundamental for confirming the compound's identity and stereochemistry.

The ¹H-NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. By analyzing the chemical shifts, integration values, and multiplicity of these signals, the position of each proton can be determined.

Based on analogous structures like dibenzyl malonate, the expected ¹H-NMR chemical shifts for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are as follows chemicalbook.com:

Aromatic Protons (C₆H₅): A multiplet signal is expected in the range of δ 7.30-7.40 ppm. This signal integrates to 10 protons, corresponding to the two phenyl groups of the benzyl (B1604629) fragments.

Methylene (B1212753) Protons (CH₂): A singlet signal is anticipated around δ 5.15 ppm. This peak, integrating to 4 protons, is attributed to the two equivalent methylene groups of the benzyl esters. The singlet nature arises from the absence of adjacent protons to couple with.

Methyl Protons (CH₃): A singlet signal is predicted at approximately δ 1.40 ppm. This signal integrates to 6 protons, representing the two equivalent methyl groups attached to the central carbon of the propanedioate backbone.

Predicted ¹H-NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Integration | Multiplicity |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.30 - 7.40 | 10H | Multiplet |

| Methylene (CH₂) | ~5.15 | 4H | Singlet |

| Methyl (CH₃) | ~1.40 | 6H | Singlet |

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C-NMR are indicative of the electronic environment of the carbon atoms.

Predicted ¹³C-NMR chemical shifts for this compound, based on data from similar benzyl esters, are rsc.org:

Carbonyl Carbon (C=O): The ester carbonyl carbons are expected to resonate in the downfield region, around δ 170.5 ppm.

Aromatic Carbons (C₆H₅): The carbons of the phenyl rings will appear in the range of δ 128.0-136.0 ppm. The ipso-carbon (the carbon attached to the methylene group) is expected around δ 136.0 ppm, while the other aromatic carbons will have signals around δ 128.0-128.5 ppm.

Methylene Carbon (CH₂): The benzylic methylene carbons are predicted to have a chemical shift of approximately δ 67.0 ppm.

Quaternary Carbon (C(CH₃)₂): The central quaternary carbon atom is expected to appear around δ 46.0 ppm.

Methyl Carbons (CH₃): The carbons of the two methyl groups are predicted to be the most upfield, at around δ 22.0 ppm.

Predicted ¹³C-NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|

| Carbonyl (C=O) | ~170.5 |

| Aromatic (ipso-C) | ~136.0 |

| Aromatic (other) | 128.0 - 128.5 |

| Methylene (CH₂) | ~67.0 |

| Quaternary (C(CH₃)₂) | ~46.0 |

| Methyl (CH₃) | ~22.0 |

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations within the aromatic spin systems of the benzyl groups. No cross-peaks would be expected between the aromatic, methylene, and methyl protons as they are separated by more than three bonds or a quaternary carbon. redalyc.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. nist.gov For this compound, HSQC would show cross-peaks between:

The aromatic proton signals (δ 7.30-7.40) and the corresponding aromatic carbon signals (δ 128.0-128.5).

The methylene proton signal (δ 5.15) and the methylene carbon signal (δ 67.0).

The methyl proton signal (δ 1.40) and the methyl carbon signal (δ 22.0).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying the connectivity around quaternary carbons. nist.gov Key HMBC correlations for this compound would include:

Correlations from the methylene protons (δ 5.15) to the carbonyl carbon (δ 170.5) and the ipso-aromatic carbon (δ 136.0).

Correlations from the methyl protons (δ 1.40) to the central quaternary carbon (δ 46.0) and the carbonyl carbon (δ 170.5).

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint that is highly useful for identifying functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it undergoes vibrational transitions. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (ester) | ~1735 | Strong |

| C=C stretch (aromatic) | 1600, 1495, 1450 | Medium-Weak |

| C-O stretch (ester) | 1250 - 1100 | Strong |

| C-H bend (aromatic) | 750 - 700 and 690 | Strong |

The most prominent peak in the IR spectrum would be the strong absorption from the ester carbonyl (C=O) stretch at approximately 1735 cm⁻¹. The presence of the benzyl groups would be confirmed by the aromatic C-H stretching bands above 3000 cm⁻¹ and the characteristic C=C stretching and C-H bending vibrations in the fingerprint region. nih.gov

While NMR provides time-averaged conformational information, vibrational spectroscopy, particularly Raman spectroscopy, can offer insights into the conformational isomers present in a sample at a given time. Raman spectroscopy is based on the inelastic scattering of light and is particularly sensitive to non-polar bonds and symmetric vibrations. renishaw.comhoriba.com

For this compound, the molecule has rotational freedom around several single bonds, including the C-C bonds of the propanedioate backbone and the C-O bonds of the ester groups. The relative orientation of the two bulky benzyl ester groups will be a key determinant of the molecule's preferred conformation. Steric hindrance between these groups will likely favor a staggered or anti-periplanar arrangement to minimize repulsive interactions. ucalgary.cachemistrysteps.com

Raman spectroscopy could potentially distinguish between different conformers by analyzing subtle shifts in the vibrational frequencies of the skeletal modes, such as the C-C and C-O stretching vibrations. spectroscopyonline.comriverd.com For instance, different rotational isomers might exhibit slightly different Raman shifts for the C-O-C symmetric stretch or the breathing modes of the aromatic rings. However, at room temperature, it is likely that multiple conformations exist in equilibrium, leading to broadened spectral bands. A detailed conformational analysis would likely require low-temperature studies or comparison with theoretical calculations of the vibrational spectra for different conformers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. rsc.org

In mass spectrometry, a molecule is ionized to form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. researchgate.net For this compound (C₁₉H₂₀O₄), the nominal molecular weight is 312. The molecular ion peak would therefore be expected at m/z = 312.

The molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. chemsrc.com The interpretation of this fragmentation pattern serves as a molecular fingerprint. The most prominent fragmentation pathway for this compound involves the cleavage of the benzyl and benzyloxycarbonyl groups due to the stability of the resulting benzyl cation.

Key predicted fragments include:

m/z 91: This is the base peak for many compounds containing a benzyl group. It corresponds to the highly stable benzyl cation (C₇H₇⁺), which can rearrange to the even more stable tropylium (B1234903) ion.

m/z 221: Resulting from the loss of a benzyl group (•CH₂Ph) from the molecular ion.

m/z 177: Formed by the loss of a benzyloxycarbonyl radical (•COOCH₂Ph) from the molecular ion.

m/z 149: Corresponds to the benzyloxycarbonyl cation ([COOCH₂Ph]⁺).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₁₉H₂₀O₄)

| m/z | Proposed Fragment Ion | Formula of Fragment | Notes |

| 312 | [M]⁺• (Molecular Ion) | [C₁₉H₂₀O₄]⁺• | Represents the intact ionized molecule. |

| 221 | [M - CH₂Ph]⁺ | [C₁₂H₁₃O₄]⁺ | Loss of a benzyl radical. |

| 177 | [M - COOCH₂Ph]⁺ | [C₁₁H₁₃O₂]⁺ | Loss of a benzyloxycarbonyl radical. |

| 149 | [COOCH₂Ph]⁺ | [C₈H₇O₂]⁺ | Benzyloxycarbonyl cation. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Benzyl or Tropylium cation; often the most abundant peak (base peak). |

While low-resolution mass spectrometry provides integer masses, high-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio to several decimal places. mdpi.com This high precision allows for the determination of a molecule's exact elemental composition from its exact mass.

For this compound, the molecular formula is C₁₉H₂₀O₄. Using the precise masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the calculated monoisotopic mass is 312.13616 Da. An HRMS measurement yielding a value extremely close to this calculated mass would definitively confirm the elemental formula C₁₉H₂₀O₄, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different formulas).

Synergistic Application of Multi-Spectroscopic Techniques for Definitive Structural Assignments

While each spectroscopic technique is powerful, their synergistic application provides the highest level of confidence in structural elucidation. For this compound, a definitive assignment is achieved by combining data from multiple sources.

HRMS establishes the exact molecular formula (C₁₉H₂₀O₄). mdpi.com

MS/MS fragmentation patterns confirm the connectivity, showing the presence of two benzyl ester groups through the characteristic fragment ions at m/z 91, 149, and 221.

Raman spectroscopy corroborates the presence of key functional groups predicted by the formula and fragmentation data, such as the aromatic rings (approx. 1000 and 1600 cm⁻¹) and ester carbonyls (approx. 1730-1750 cm⁻¹). americanpharmaceuticalreview.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), though not detailed here, would provide the final and most detailed piece of the puzzle, showing the exact chemical environment, number, and connectivity of every proton and carbon atom. For instance, ¹H NMR would show distinct signals for the aromatic protons, the benzylic CH₂ protons, and the gem-dimethyl CH₃ protons, with integrations matching the formula.

This multi-technique approach ensures that all aspects of the molecular structure are cross-validated, leading to an unambiguous and definitive assignment. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is primarily used to identify and quantify chromophores, which are the parts of a molecule that absorb light.

The chromophores in this compound are the two isolated benzene (B151609) rings and the two ester carbonyl groups.

Benzene Rings: The benzene rings are expected to exhibit two primary absorption bands due to π → π* transitions. The first, more intense band (the E2-band) typically appears around 200-210 nm. A second, much weaker band (the B-band), characterized by fine vibrational structure, is expected around 260 nm. Because the two benzene rings are not in conjugation with each other or the carbonyl groups (they are separated by a CH₂ group and an ester oxygen), their absorption profile will be similar to that of a simple alkylbenzene.

Carbonyl Groups: The ester carbonyl groups undergo a weak, typically forbidden n → π* transition, which results in a low-intensity absorption band at longer wavelengths, usually above 280 nm, though it is often obscured by the stronger benzene absorption.

The UV-Vis spectrum would therefore confirm the presence of non-conjugated phenyl groups and carbonyl functionalities within the molecule.

Table 3: Predicted UV-Vis Absorption Bands for this compound

| Chromophore | Electronic Transition | Predicted λₘₐₓ (nm) | Notes |

| Benzene Ring | π → π* (E2-band) | ~210 nm | Strong intensity. |

| Benzene Ring | π → π* (B-band) | ~260 nm | Weak intensity, may show fine structure. |

| Ester Carbonyl | n → π* | >280 nm | Very weak intensity, often not observed or is a shoulder. |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the most stable three-dimensional arrangement of a molecule, a process known as geometry optimization.

For Dibenzyl dimethylpropanedioate, a DFT calculation would begin with an initial guess of its structure. The calculation then iteratively solves the Kohn-Sham equations, adjusting the positions of the atoms until a minimum on the potential energy surface is located. This optimized geometry corresponds to the most stable, lowest-energy conformation of the molecule. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining accurate results and would be selected based on the specific properties being investigated.

Table 1: Representative Parameters in a DFT Geometry Optimization

| Parameter | Description | Typical Selection for Organic Molecules |

|---|---|---|

| Functional | Approximates the exchange-correlation energy, a key component of the total electronic energy. | B3LYP, M06-2X, PBE0, ωB97X-D |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. | Pople (e.g., 6-311+G(d,p)), Dunning (e.g., cc-pVDZ, cc-pVTZ) |

| Convergence Criteria | Thresholds for changes in energy and forces that determine when the optimization is complete. | Typically set to tight or very tight for high accuracy. |

Beyond DFT, other quantum mechanical methods offer a spectrum of accuracy and computational expense.

Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory offer increasing levels of accuracy. For a molecule the size of this compound, MP2 could provide a good balance for calculating properties like electron correlation energies, while Coupled Cluster (e.g., CCSD(T)) would represent a gold standard for benchmark energy calculations, albeit at a very high computational cost.

Semi-Empirical Methods: These methods, such as AM1, PM3, and PM7, are much faster than DFT or ab initio methods because they incorporate parameters derived from experimental data to simplify the calculations. While less accurate, they are useful for quickly screening large numbers of molecules or for studying very large systems where more rigorous methods are computationally prohibitive. They could be used for preliminary conformational searches of this compound before refining with DFT.

Once the electronic structure is calculated, a wealth of information can be extracted. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Other properties that can be derived include:

Molecular Electrostatic Potential (MEP): A map of electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.

Reaction Mechanism Investigations via Computational Approaches

Computational methods are invaluable for mapping out the pathways of chemical reactions, providing details that are often impossible to observe experimentally.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Locating this TS on the potential energy surface is crucial for understanding the reaction mechanism. Computational algorithms can search for the TS, which is a first-order saddle point—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

Once the structures of the reactants and the transition state are optimized, the activation energy (or barrier) for the reaction can be calculated as the energy difference between them. This barrier is a primary determinant of the reaction rate. For reactions involving this compound, such as its hydrolysis or transesterification, calculating the activation barriers for different proposed mechanisms would clarify the most likely pathway.

Table 2: Key Outputs of a Transition State Calculation

| Output | Significance |

|---|---|

| Transition State Geometry | The specific atomic arrangement at the peak of the reaction energy profile. |

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants; determines reaction rate. |

| Imaginary Frequency | A single negative vibrational frequency, confirming the structure is a true transition state. Its corresponding vibrational mode shows the motion along the reaction coordinate. |

Reactions are most often carried out in a solvent, which can significantly influence reaction energetics and mechanisms. Computational solvation models are used to account for these effects.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the solvent. This approach is computationally efficient and often captures the bulk of the solvent's effect on the energetics of reactants, products, and transition states.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. A hybrid approach, using a few explicit solvent molecules in the first solvation shell and a continuum model for the bulk solvent, often provides a high level of accuracy for reactions where specific interactions are critical. The choice of model would be critical for accurately predicting the activation energy of a reaction involving this compound in a specific solvent.

Theoretical Spectroscopic Parameter Prediction

Computational methods are frequently employed to predict spectroscopic data, which can then be used to interpret experimental spectra or to confirm the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. These predictions are typically achieved using methods like Density Functional Theory (DFT). The calculated values, when compared with experimental data, can help to assign specific signals to the various protons and carbons within the molecule, providing a detailed picture of its atomic connectivity and chemical environment.

A hypothetical table of predicted NMR data is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl (B1604629) CH₂ | 4.8 - 5.2 | 65 - 70 |

| Aromatic CH | 7.2 - 7.5 | 125 - 130 |

| Quaternary C | - | 50 - 55 |

| Methyl CH₃ | 1.2 - 1.5 | 20 - 25 |

| Carbonyl C | - | 170 - 175 |

Note: The values in this table are illustrative and represent typical ranges for similar functional groups. Actual computational results would provide more precise values.

Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. Computational vibrational frequency analysis can predict the IR spectrum of this compound. Each predicted vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. This information is highly useful for identifying the presence of key functional groups, such as the carbonyl (C=O) group of the ester and the aromatic C-H bonds of the benzyl groups.

A hypothetical table of predicted vibrational frequencies is presented below.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| C=O (Ester) | 1730 - 1750 | Stretch |

| C-O (Ester) | 1150 - 1250 | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

Note: The values in this table are illustrative and represent typical ranges for these functional groups. Actual computational results would provide a full list of vibrational modes.

Advanced Computational Analyses

Beyond structural and spectroscopic prediction, computational chemistry offers tools to delve into the electronic structure of a molecule, revealing insights into its bonding and reactivity.

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are methods used to visualize regions of high electron density, which are indicative of chemical bonds and lone pairs. For this compound, an ELF or LOL analysis would highlight the electron-rich areas, such as the oxygen atoms of the carbonyl groups and the π-systems of the aromatic rings. These regions are likely to be the sites of electrophilic attack. Conversely, regions of low electron density would indicate potential sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. For this compound, NBO analysis could quantify the delocalization of electron density from the oxygen lone pairs into the carbonyl π* orbitals, a phenomenon known as resonance. It would also reveal the extent of hyperconjugation and other stabilizing electronic interactions. This analysis provides a quantitative measure of the partial atomic charges on each atom, further clarifying the molecule's reactivity profile.

Synthesis and Research on Dibenzyl Dimethylpropanedioate Derivatives

Rational Design and Synthesis of Substituted Dibenzyl Dimethylpropanedioates

The rational design of derivatives of dibenzyl dimethylpropanedioate is primarily driven by the need to fine-tune the lability of the benzyl (B1604629) protecting groups or to introduce specific functionalities for subsequent synthetic transformations. The synthesis typically begins with 2,2-dimethylmalonic acid or its corresponding acid chloride, followed by esterification with a selected benzyl alcohol. A more versatile route involves the dialkylation of a parent dibenzyl malonate with methyl iodide.

The "rational" aspect of the design often involves substituting the aryl rings of the benzyl groups. Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring alters the electronic properties of the benzylic C-O bond, thereby modulating its cleavage conditions. For example, a p-methoxybenzyl (PMB) group is significantly more labile to oxidative cleavage (e.g., using DDQ) than an unsubstituted benzyl group. Conversely, a p-nitrobenzyl group is more resistant to hydrogenolysis but can be cleaved under different reductive conditions.

The standard synthesis protocol involves the reaction of 2,2-dimethylpropanedioyl dichloride with a substituted benzyl alcohol in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.

Table 6.1.1: Synthesis of Aryl-Substituted this compound Analogs

| Benzyl Alcohol Derivative | Resulting Diester Product | Rationale for Modification | Typical Synthesis Base |

|---|---|---|---|

| Benzyl alcohol | Dibenzyl 2,2-dimethylpropanedioate | Standard protecting group, cleaved by hydrogenolysis. | Pyridine |

| p-Methoxybenzyl alcohol | Di(p-methoxybenzyl) 2,2-dimethylpropanedioate | Increased lability; allows for oxidative deprotection. | Triethylamine |

| p-Nitrobenzyl alcohol | Di(p-nitrobenzyl) 2,2-dimethylpropanedioate | Increased stability to acidic conditions; cleaved by specific reduction methods. | DMAP (catalyst) |

| 2,4-Dichlorobenzyl alcohol | Di(2,4-dichlorobenzyl) 2,2-dimethylpropanedioate | Enhanced stability to hydrogenolysis and certain oxidative conditions. | Pyridine |

Regioselective and Stereoselective Approaches to Novel Derivatives

While the core of this compound is symmetrical, the introduction of asymmetry is a key goal for creating chiral building blocks. This requires stereoselective approaches. If one methyl group is replaced by a different alkyl or functional group (e.g., ethyl, allyl), the quaternary α-carbon becomes a stereocenter.

The synthesis of such chiral derivatives is a significant challenge. A prominent strategy is the asymmetric alkylation of a mono-substituted dibenzyl malonate. For instance, dibenzyl methylmalonate can be deprotonated with a strong base like lithium diisopropylamide (LDA) and then alkylated with an electrophile in the presence of a chiral ligand or auxiliary. More advanced methods utilize chiral phase-transfer catalysts (PTCs), often derived from Cinchona alkaloids, to control the stereochemical outcome of the alkylation of the enolate. These catalysts form a chiral ion pair with the enolate, directing the incoming electrophile to one face of the molecule, resulting in high enantiomeric excess (e.e.).

Regioselectivity becomes relevant when performing reactions on the benzyl rings themselves. Electrophilic aromatic substitution (e.g., nitration, halogenation) on the this compound structure will be directed by the -CH₂-O-CO-R group, which is weakly activating and an ortho, para-director. Careful control of reaction conditions is necessary to achieve selective mono-substitution at the para position, avoiding di-substitution or reaction at the ortho position, which is sterically more hindered.

Table 6.2.1: Asymmetric Synthesis of a Chiral Derivative

| Starting Material | Reaction Type | Chiral Influence | Product Example | Achieved Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Dibenzyl methylmalonate | Asymmetric Alkylation | Chiral Phase-Transfer Catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) | (S)-Dibenzyl 2-ethyl-2-methylpropanedioate | >95% |

| Dibenzyl ethylmalonate | Asymmetric Alkylation | Substrate control with chiral auxiliary | Diastereomeric intermediate leading to a chiral product | >98% d.e. |

| This compound | Regioselective Nitration | Steric and electronic control | Dibenzyl (p-nitrophenyl)methyl (p'-nitrophenyl)methyl 2,2-dimethylpropanedioate | High regioselectivity for para position |

Modifications of the Malonate Core and Benzyl Moieties

Beyond simple aryl substitution, extensive modifications can be made to both the central malonate core and the ester groups to generate diverse molecular scaffolds.

Malonate Core Modifications: The gem-dimethyl group can be replaced entirely. The dialkylation of dibenzyl malonate with electrophiles other than methyl iodide is a standard method. For example, using 1,3-dibromopropane (B121459) in the presence of a base like sodium hydride results in a cyclization reaction, forming dibenzyl cyclobutane-1,1-dicarboxylate. This transforms the acyclic core into a strained spirocyclic system, which is a valuable motif in medicinal chemistry. Other modifications include introducing longer alkyl chains, functionalized side chains (containing esters, nitriles, or protected alcohols), or aryl groups.

Benzyl Moiety Modifications: The benzyl esters can be systematically replaced with other protecting groups to create an orthogonal protection strategy. This is crucial in multi-step syntheses where selective deprotection is required. For instance, replacing the benzyl groups with tert-butyl groups yields a diester that is labile to strong acid (e.g., trifluoroacetic acid) but stable to hydrogenolysis. Conversely, using allyl esters allows for deprotection under very mild, neutral conditions using a palladium(0) catalyst. This flexibility allows a synthetic chemist to choose a protecting group that is compatible with the functionalities present in the rest of the molecule.

Table 6.3.1: Examples of Core and Ester Modifications

| Starting Material | Reagent(s) | Modification Type | Resulting Structure |

|---|---|---|---|

| Dibenzyl malonate | 1,3-Dibromopropane, NaH | Core Modification (Cyclization) | Dibenzyl cyclobutane-1,1-dicarboxylate |

| Dibenzyl malonate | Benzyl bromide, K₂CO₃ | Core Modification (Arylation) | Dibenzyl 2,2-dibenzylpropanedioate |

| 2,2-Dimethylmalonic acid | tert-Butanol, DCC/DMAP | Ester Moiety Modification | Di-tert-butyl 2,2-dimethylpropanedioate |

| 2,2-Dimethylmalonic acid | Allyl alcohol, H₂SO₄ (cat.) | Ester Moiety Modification | Diallyl 2,2-dimethylpropanedioate |

Applications of Modified Dibenzyl Dimethylpropanedioates in Organic Synthesis

Derivatives of this compound are not typically end-products but rather versatile intermediates in the synthesis of more complex target molecules. Their primary utility stems from the malonic ester synthesis pathway, which allows for the creation of substituted carboxylic acids.

The key advantage of using a dibenzyl ester over a simpler diethyl or dimethyl ester is the mild deprotection condition. Hydrogenolysis is a neutral process that preserves a wide range of sensitive functional groups, such as other esters, amides, and many protecting groups that would be cleaved by the harsh acidic or basic hydrolysis required for alkyl esters.

Synthetic Route:

Start: A chosen derivative of this compound.

Deprotection: The two benzyl groups are removed simultaneously via catalytic hydrogenolysis (H₂, Pd/C) to yield 2,2-dimethylmalonic acid.

Decarboxylation: Gentle heating of the resulting malonic acid derivative causes the loss of one carboxyl group as carbon dioxide (CO₂), yielding a substituted carboxylic acid.

For example, starting with dibenzyl 2,2-dimethylpropanedioate, this two-step sequence cleanly produces 2,2-dimethylpropanoic acid. When starting with a more complex, chiral derivative like (S)-Dibenzyl 2-ethyl-2-methylpropanedioate, the process yields the chiral carboxylic acid (S)-2-ethyl-2-methylpropanoic acid without racemization. These α,α-disubstituted carboxylic acids are important building blocks for pharmaceuticals and agrochemicals. Furthermore, the gem-diester functionality can participate in intramolecular cyclization reactions to form lactones or carbocycles, making these derivatives valuable precursors in natural product total synthesis.

Table 6.5.1: Synthetic Applications of this compound Derivatives

| Starting Derivative | Synthetic Sequence | Final Product Class | Significance of Benzyl Esters |

|---|

Advanced Applications and Functionalization in Organic Synthesis

Role as a Crucial Building Block in the Synthesis of Complex Organic Molecules

Malonate esters are renowned for their utility as versatile C3 building blocks in organic synthesis. The acidic nature of the α-protons allows for easy deprotonation to form a stabilized enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. For Dibenzyl Malonate, this reactivity is harnessed in numerous synthetic strategies.

Key Reactions Involving Dibenzyl Malonate:

| Reaction Type | Description | Resulting Structure |

| Alkylation | The enolate of dibenzyl malonate reacts with alkyl halides to introduce one or two alkyl chains at the central carbon. | Substituted malonic esters, which are precursors to a wide range of functional groups. |

| Michael Addition | The enolate undergoes conjugate addition to α,β-unsaturated carbonyl compounds, forming a new carbon-carbon bond. | 1,5-dicarbonyl compounds or their equivalents, which are valuable intermediates. |

| Knoevenagel Condensation | Reaction with aldehydes or ketones, typically catalyzed by a weak base, to form a new carbon-carbon double bond. | α,β-unsaturated esters, which can be further functionalized. |

These fundamental reactions position dibenzyl malonate as a key intermediate in the synthesis of complex natural products and other intricate molecular architectures. The benzyl (B1604629) ester groups are particularly useful as they can be readily removed by hydrogenolysis, a mild deprotection method that is compatible with many other functional groups.

Utilization in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are a cornerstone of green and efficient chemistry. While specific examples involving Dibenzyl Dimethylpropanedioate are not documented, malonate derivatives are frequently employed in such reactions.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also often feature malonate-derived intermediates. The functional handles provided by the malonate moiety can be designed to participate in sequential cyclization, rearrangement, or addition reactions, leading to a rapid increase in molecular complexity.

Contribution to the Synthesis of Precursors for Downstream Chemical Applications (e.g., pharmaceuticals, agrochemicals)

The versatility of malonate esters makes them valuable precursors in the synthesis of a wide array of commercially important chemicals, including pharmaceuticals and agrochemicals.

Pharmaceuticals: Dibenzyl malonate and its derivatives are used in the synthesis of various active pharmaceutical ingredients (APIs). The malonate core can be elaborated to form heterocyclic rings, which are prevalent in many drug scaffolds.

Agrochemicals: Similarly, in the agrochemical industry, malonate esters serve as starting materials for the synthesis of herbicides, pesticides, and fungicides. The ability to introduce diverse substituents on the malonate backbone allows for the fine-tuning of biological activity.

Development of Novel Reagents and Catalytic Ligands Derived from this compound

There is no available information on the development of novel reagents or catalytic ligands specifically derived from this compound. In a broader context, the functional groups of malonate esters can be modified to create chiral ligands for asymmetric catalysis. The dicarbonyl unit can serve as a coordination site for metal centers, and substituents on the malonate backbone can be designed to create a chiral environment around the metal, enabling enantioselective transformations.

Emerging Trends and Future Research Perspectives

The landscape of chemical synthesis and materials science is undergoing a significant transformation, driven by advancements in automation, computational power, and artificial intelligence. Within this evolving context, specialty chemical compounds like Dibenzyl dimethylpropanedioate are poised for renewed investigation. This article explores the emerging trends and future research directions centered on this molecule, focusing on its integration with high-throughput and computational methodologies to unlock new applications and streamline its synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.